molecular formula C11H20O2 B3019037 trans-4-Butylcyclohexanecarboxylic Acid CAS No. 38289-28-0

trans-4-Butylcyclohexanecarboxylic Acid

Cat. No.: B3019037
CAS No.: 38289-28-0
M. Wt: 184.279
InChI Key: BALGERHMIXFENA-MGCOHNPYSA-N
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Description

Contextualization within Cyclohexanecarboxylic Acid Chemistry

Cyclohexanecarboxylic acid and its derivatives are a class of organic compounds built upon a six-membered carbon ring. ontosight.ai The parent compound, cyclohexanecarboxylic acid (C₆H₁₁CO₂H), is a colorless oil produced industrially by the hydrogenation of benzoic acid. wikipedia.org This foundational molecule and its derivatives are significant in various chemical applications. For instance, cyclohexanecarboxylic acid is a precursor in the synthesis of caprolactam, a key component for the production of Nylon-6. wikipedia.org

The broader family of cyclohexanecarboxylic acid derivatives has been extensively investigated for potential therapeutic applications, with some compounds showing anti-inflammatory and analgesic properties. ontosight.ai Research in this area often focuses on synthesizing new derivatives, such as esters, to explore their biological activities and material properties. ontosight.ai The addition of different functional groups to the cyclohexane (B81311) ring, as seen in trans-4-Butylcyclohexanecarboxylic acid, allows for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGERHMIXFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959211
Record name Bucyclic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38289-28-0, 67589-83-7, 71101-89-8
Record name Bucyclic acid, trans
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Record name Bucyclic acid, cis-
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Record name Bucyclic acid
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Record name trans-4-Butylcyclohexanecarboxylic Acid
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Record name 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name BUCYCLIC ACID, CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Trans 4 Butylcyclohexanecarboxylic Acid

Advanced Synthetic Routes to trans-4-Butylcyclohexanecarboxylic Acid

The synthesis of this compound, a significant chemical intermediate, is primarily achieved through the chemical modification of its aromatic precursor, 4-butylbenzoic acid. The key transformations involve the reduction of the aromatic ring followed by stereochemical control to isolate the desired trans-isomer.

Catalytic hydrogenation of 4-butylbenzoic acid is a fundamental method for producing 4-butylcyclohexanecarboxylic acid. This process involves the saturation of the benzene (B151609) ring with hydrogen, which typically results in a mixture of cis and trans stereoisomers. The strategic selection of catalysts and reaction conditions is paramount to maximize the efficiency of this transformation.

The choice of catalyst is a critical factor in the hydrogenation of benzoic acid and its derivatives. Palladium and Ruthenium-based catalysts are among the most effective for this purpose.

Palladium-on-Carbon (Pd/C): This catalyst is widely used for catalytic hydrogenations in organic synthesis. wikipedia.org For the hydrogenation of benzoic acid, Pd/C demonstrates high selectivity for the aromatic ring, effectively converting it to a cyclohexane (B81311) ring without reducing the carboxylic acid group. researchgate.net Studies have shown that using a 5% Pd/C catalyst can yield 100% selectivity to cyclohexane carboxylic acid. researchgate.net However, N-free Pd/C catalysts can sometimes show poor activity under certain conditions. researchgate.net

Ruthenium-based Catalysts: Ruthenium catalysts are noted for their high activity in aromatic ring hydrogenation, often functioning efficiently at lower temperatures compared to other metals. researchgate.net Ruthenium on a carbon support (Ru/C) is an active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group. researchgate.net The selectivity can be influenced by the choice of solvent and other reaction parameters. researchgate.netcabidigitallibrary.org Bimetallic catalysts, such as a Ruthenium-Nickel on Carbon (Ru-Ni/C) system, have also been developed for the efficient hydrogenation of 4-alkylbenzoic acids. Research on various supported transition metal catalysts for benzoic acid hydrogenation in supercritical CO2 found the order of activity to be Rh/C > Ru/C > Pt/C > Pd/C. nih.gov

Catalyst Performance in the Hydrogenation of Benzoic Acid Derivatives

CatalystSubstrateConversion (%)Selectivity to Ring Hydrogenation (%)ConditionsSource
5% Pd/CBenzoic AcidNot specified100Not specified researchgate.net
5% Ru/CBenzoic Acid10086 (to Cyclohexanecarboxylic Acid)493 K, 6.89 MPa H₂, 1:1 1,4-dioxane (B91453)/water researchgate.netcabidigitallibrary.org
Pt/TiO₂p-pentyl benzoic acid>9910040 °C, 10 bar H₂, 6 h, hexane nih.gov
Rh/CBenzoic Acid~99100323 K, 10 MPa H₂, 10 MPa scCO₂ nih.gov

The outcome of the catalytic hydrogenation of 4-butylbenzoic acid is significantly dependent on the reaction conditions, including temperature, hydrogen pressure, and the solvent system employed.

Temperature and Pressure: Typically, the hydrogenation of the electron-deficient aromatic ring of benzoic acid requires harsh conditions, such as temperatures between 100–250 °C and hydrogen pressures of 50–150 bar. nih.gov Higher temperatures and pressures generally increase the reaction rate. nih.govresearchgate.net For instance, in the hydrogenation of benzoic acid over an Rh/C catalyst in supercritical CO₂, the conversion increased linearly with H₂ pressure from 2 to 10 MPa. nih.gov However, excessively high temperatures can lead to undesirable side reactions, thereby reducing the selectivity for the desired product. nih.gov

Solvent Systems: The solvent can dramatically affect both the activity of the catalyst and the selectivity of the reaction. cabidigitallibrary.org For example, when using a 5% Ru/C catalyst, the selectivity for cyclohexanecarboxylic acid over further reduction to cyclohexyl methanol (B129727) can be tailored by using a binary solvent system. researchgate.net A 1:1 mixture of 1,4-dioxane and water was found to give 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid. cabidigitallibrary.org The addition of water is believed to promote the orientation of the aromatic ring on the catalyst's surface, favoring its hydrogenation over that of the carboxylic group. cabidigitallibrary.org In contrast, some catalyst systems, like Pt/TiO₂, have shown high activity in organic solvents such as hexane. nih.gov

Effect of Reaction Conditions on Benzoic Acid Hydrogenation

CatalystSolventTemperatureH₂ PressureKey FindingSource
5% Ru/C1,4-dioxane493 K (220 °C)6.89 MPaYields both ring and carboxyl group reduction products. researchgate.net
5% Ru/C1:1 1,4-dioxane/water493 K (220 °C)6.89 MPaSelectivity for cyclohexanecarboxylic acid increased to 86%. cabidigitallibrary.org
Pt/TiO₂Hexane80 °C50 barAchieved a record turnover frequency (TOF) of 4490 h⁻¹. nih.gov
Rh/CSupercritical CO₂323 K (50 °C)2-10 MPaConversion increased linearly with H₂ pressure. nih.gov

The catalytic hydrogenation of 4-butylbenzoic acid typically yields a thermodynamic mixture of cis and trans isomers of 4-butylcyclohexanecarboxylic acid. google.com To obtain the commercially valuable trans-isomer in high purity, a subsequent isomerization or epimerization step is essential. This process converts the less stable cis-isomer into the more stable trans-isomer.

The conversion of the cis-isomer to the trans-isomer is an equilibrium-driven process, typically catalyzed by a base at elevated temperatures. The mechanism involves a stereochemical inversion at the carbon atom bonded to the carboxyl group (C1).

The process is initiated by the deprotonation of the acidic alpha-proton at the C1 position by a strong base, such as potassium hydroxide (B78521). This abstraction results in the formation of a planar enolate intermediate. The planarity of this intermediate temporarily removes the stereochemistry at C1. Subsequent reprotonation of the enolate can occur from either face. The reaction favors the pathway that leads to the thermodynamically more stable product. The trans-isomer, in which both the bulky 4-butyl group and the carboxylic acid group can occupy equatorial positions in the chair conformation of the cyclohexane ring, is sterically favored over the cis-isomer. This preference drives the equilibrium towards the formation of the trans-product.

Several methods have been developed to efficiently isomerize cis/trans mixtures to yield high-purity this compound. A prominent strategy involves heating the isomeric mixture with a strong base.

One highly effective method involves dissolving a mixture of cis- and trans-4-n-butyl-cyclohexanecarboxylic acid (e.g., a 54.7% cis / 41.1% trans mixture obtained from hydrogenation) with potassium hydroxide in a high-boiling solvent like Shellsol 71. google.com By heating this reaction mixture to temperatures between 130 °C and 220 °C, the epimerization proceeds efficiently, yielding the trans-isomer in purities as high as 98.4% to 99.8%. google.com Another reported method uses a ruthenium-nickel catalyzed hydrogenation followed by an in-situ alkali-mediated isomerization by heating the reaction mixture to 260–280°C. The pure trans-isomer is then isolated by recrystallization from hexane.

Epimerization of 4-Alkyl-cyclohexanecarboxylic Acids

Substrate (cis/trans ratio)BaseTemperatureTimeResulting trans-Isomer Purity (%)Source
4-Isopropyl-cyclohexanecarboxylic acid (73/27)Potassium Hydroxide140-150 °C3.5 hrs98.5 googleapis.com
4-n-Butyl-cyclohexanecarboxylic acid (54.7/41.1)Potassium Hydroxide140-150 °C3.5 hrs99.5 google.comgoogleapis.com
4-Alkylbenzoic acids (general)Aqueous NaOH (in situ after hydrogenation)260-280 °C2 hrs75 (before recrystallization)

Alternative and Emerging Synthetic Pathways

While the catalytic hydrogenation of 4-butylbenzoic acid followed by isomerization remains a primary route for the synthesis of this compound, research is exploring alternative and more efficient pathways. A notable approach involves the use of a heterogeneous ruthenium-nickel (Ru-Ni/C) catalytic system for the hydrogenation of 4-alkylbenzoic acids. This method is followed by an alkali-mediated isomerization of the resulting mixture of trans- and cis-isomers, which effectively increases the yield of the desired trans-isomer. lookchem.com

Emerging strategies are focusing on achieving high stereoselectivity in a single step. For related compounds like trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, methods are being developed that utilize chiral auxiliaries. For instance, the condensation of a chiral ligand reagent like tert-butyl sulfinamide with 4-oxocyclohexane carboxylate followed by a stereoselective reduction can yield a high proportion of the trans product (over 95%). While not directly applied to this compound yet, these methodologies represent a promising direction for future synthetic design, aiming for milder reaction conditions and higher efficiency.

Considerations for Industrial-Scale Production and Green Chemistry Principles

The industrial production of this compound is increasingly influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. Key considerations include the choice of catalysts and solvents to minimize environmental impact and enhance process safety and economy.

Application of Green Solvents and Heterogeneous Catalysis

A significant advancement in the sustainable synthesis of related trans-4-alkylcyclohexanecarboxylic acids is the utilization of water as a solvent. lookchem.com This approach drastically reduces the reliance on volatile organic compounds (VOCs), which are common in many organic syntheses and pose environmental and health risks. The hydrogenation of 4-alkylbenzoic acids can be effectively carried out in a 10% aqueous solution of sodium hydroxide. lookchem.com

Heterogeneous catalysts, such as the previously mentioned Ru-Ni/C system, are central to the green chemistry approach for this synthesis. lookchem.com Their key advantage lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and operational costs. For the synthesis of similar compounds, catalysts containing ruthenium or rhodium on a carbon or alumina (B75360) support have shown high efficacy and the potential for reuse. The use of low hydrogen pressure in these reactions also enhances safety and makes the process more suitable for large-scale industrial applications.

ParameterConventional MethodGreener Alternative
Solvent Organic Solvents (e.g., Benzene)Water
Catalyst Homogeneous CatalystsHeterogeneous Catalysts (e.g., Ru-Ni/C)
Catalyst Recovery Difficult, often single-useFacile separation and potential for recycling
Byproducts Potentially hazardous organic wastePrimarily water-based waste

Comprehensive Analysis of Chemical Reactivity and Derivatization

The chemical behavior of this compound is primarily dictated by the carboxylic acid functional group, which allows for a variety of transformations.

Oxidation Reactions

The carboxyl group of this compound is in a high oxidation state. Further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org One such transformation is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with a halogen (e.g., bromine) to yield an alkyl halide with one less carbon atom. libretexts.orgacs.org While not a direct oxidation of the alkyl chain, it represents an oxidative degradation pathway for the carboxyl group. libretexts.org

Reduction Reactions

R-COOH + [H] → R-CH₂OH

For example, the reduction of ethanoic acid yields ethanol (B145695). chemguide.co.uk

Reducing AgentReactivity with Carboxylic AcidsProduct
Lithium Aluminum Hydride (LiAlH₄)HighPrimary Alcohol
Sodium Borohydride (NaBH₄)Low to NoneNo reaction
Diborane (B₂H₆)HighPrimary Alcohol

Substitution Reactions

The hydroxyl group of the carboxylic acid can be replaced by other nucleophilic groups to form various derivatives. These nucleophilic acyl substitution reactions are fundamental to the derivatization of this compound. msu.edu

Key substitution reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. The reaction is reversible and can be driven to completion by removing the water formed. msu.edu

Amide Formation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents, produces an amide.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. This is a common first step for the synthesis of esters and amides under milder conditions. msu.edu

These derivatization reactions are crucial for incorporating the trans-4-butylcyclohexyl moiety into more complex molecules, such as liquid crystals and pharmacologically active compounds.

Esterification Reactions and Kinetic Studies of this compound

The esterification of carboxylic acids, a fundamental reaction in organic synthesis, has been a subject of extensive kinetic investigation. In the context of this compound, esterification is a key transformation for the synthesis of various valuable derivatives, including those with applications in liquid crystal technologies. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method employed. masterorganicchemistry.com The reaction is an equilibrium process, and often, a large excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Kinetic studies on related cyclohexanecarboxylic acids provide insight into the factors governing the reaction rates. The rate of esterification is influenced by several parameters, including the structure of the carboxylic acid and the alcohol, temperature, and the nature of the catalyst. For cyclohexanecarboxylic acid derivatives, the stereochemistry of the substituent on the cyclohexane ring plays a crucial role in determining the reaction kinetics.

Stereochemical Influence on Esterification Rates

The spatial arrangement of substituents on the cyclohexane ring significantly affects the rate of esterification. Studies comparing the cis and trans isomers of substituted cyclohexanecarboxylic acids reveal distinct differences in their reaction kinetics. Specifically, research on the esterification of cis- and trans-4-tert-butylcyclohexanecarboxylic acids with diazodiphenylmethane (B31153) in ethanol provides a clear illustration of this stereochemical influence. rsc.org

In these studies, the trans isomer, where the carboxylic acid group is in the more stable equatorial position, generally reacts faster than the cis isomer, where the carboxylic acid group is in the more sterically hindered axial position. The bulky 4-butyl group locks the conformation of the cyclohexane ring, making the distinction between the equatorial and axial positions of the carboxyl group more pronounced. The transition state for the esterification of the equatorial carboxyl group is less sterically hindered, leading to a lower activation energy and a correspondingly faster reaction rate compared to the axial carboxyl group of the cis isomer.

The kinetic data for the reaction of cis- and trans-4-tert-butylcyclohexanecarboxylic acids with diazodiphenylmethane in ethanol at 30°C demonstrates this principle.

CompoundRate Constant (k) at 30°C (l mol⁻¹ sec⁻¹)
trans-4-tert-Butylcyclohexanecarboxylic Acid0.547
cis-4-tert-Butylcyclohexanecarboxylic Acid0.147

This table is based on data for the closely related 4-tert-butylcyclohexanecarboxylic acid, illustrating the general principle of stereochemical influence on esterification rates. rsc.org

This four-fold difference in reaction rates underscores the significant role of stereochemistry in the reactivity of substituted cyclohexanecarboxylic acids. The equatorial carboxyl group of the trans isomer is more accessible to the alcohol, facilitating the nucleophilic attack and subsequent ester formation.

Formation of Liquid Crystalline Esters

This compound is a valuable building block in the synthesis of liquid crystalline materials. The rigid and linear structure imparted by the trans-substituted cyclohexane ring is a key feature for designing molecules that exhibit mesomorphic properties. By esterifying the carboxylic acid with various phenolic or other rigid alcohol moieties, a wide range of liquid crystalline esters can be prepared. researchgate.netmdpi.com

The synthesis typically involves the reaction of trans-4-butylcyclohexanecarbonyl chloride (prepared from the carboxylic acid) with a selected phenol (B47542) or alcohol in the presence of a base like pyridine (B92270). mdpi.com Alternatively, direct esterification methods using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. mdpi.com

Synthesis and Functionalization of this compound Derivatives

Beyond esterification, the carboxyl group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These transformations allow for the introduction of various functional groups, leading to compounds with diverse chemical and physical properties.

One common transformation is the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting trans-4-butylcyclohexanecarbonyl chloride is a highly reactive intermediate that can be readily converted into amides, anhydrides, and other acyl derivatives.

Functionalization can also target the cyclohexane ring itself, although this is often more challenging. However, derivatives of the parent acid can be synthesized through multi-step sequences. For example, amino derivatives, such as trans-4-aminocyclohexanecarboxylic acid, are important intermediates in pharmaceutical synthesis. google.com While not a direct functionalization of this compound, the synthesis of such derivatives highlights the importance of the substituted cyclohexane scaffold. Methods for preparing these amino acids often involve the reduction of a corresponding nitro or oxime precursor, or through reductive amination of a keto acid. google.com

The synthesis of other functionalized derivatives might involve starting from different precursors that already contain the desired functionality, followed by the introduction or modification of the carboxylic acid group. For instance, analogues can be prepared from 4-oxocyclohexane carboxylate through reductive amination to introduce an amino group, which can then be further modified. google.com These synthetic strategies provide access to a broad range of this compound derivatives for various applications in materials science and medicinal chemistry.

Conformational Analysis and Stereochemical Investigations of Trans 4 Butylcyclohexanecarboxylic Acid

Cyclohexane (B81311) Ring Conformations and Associated Energy Landscapes

The cyclohexane ring is not a planar structure; instead, it adopts a variety of non-planar conformations to alleviate ring strain, which is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent bonds). wikipedia.org The most stable and well-characterized of these conformations is the "chair" conformation, which is estimated to be adopted by over 99.9% of cyclohexane molecules at room temperature. In the chair conformation, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms are perfectly staggered, thus minimizing both angle and torsional strain.

The chair conformation is characterized by two distinct types of substituent positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal C3 axis of the ring, alternating above and below the ring's plane, while equatorial bonds point outwards from the periphery of the ring. libretexts.org Through a process known as "ring flip" or "chair interconversion," one chair conformation can convert into another. masterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

The energy landscape of cyclohexane conformations includes higher-energy forms such as the "boat," "twist-boat," and "half-chair" conformations. quora.com The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsing C-H bonds. quora.com The twist-boat conformation is a local energy minimum that is more stable than the boat but still less stable than the chair. quora.com The half-chair conformation represents the energy maximum on the pathway of chair interconversion. masterorganicchemistry.com

Stereochemical Purity Determination and Control Mechanisms

The synthesis of trans-4-Butylcyclohexanecarboxylic acid with high stereochemical purity is crucial for its applications and for detailed conformational studies. The trans isomer, where the butyl and carboxyl groups are on opposite sides of the cyclohexane ring, is the thermodynamically more stable isomer compared to the cis form. libretexts.org Control over the stereochemical outcome of the synthesis is typically achieved through several strategies.

One common approach involves the catalytic hydrogenation of an aromatic precursor, such as 4-butylbenzoic acid. The conditions of the hydrogenation, including the choice of catalyst (e.g., Rh/C or Ru/C), solvent, temperature, and hydrogen pressure, can influence the trans:cis ratio of the product. google.com For instance, hydrogenation of p-aminobenzoic acid derivatives under specific basic conditions has been shown to yield a high proportion of the trans isomer. google.com

Another key strategy for achieving high stereochemical purity is through epimerization. If a synthesis yields a mixture of cis and trans isomers, this mixture can be subjected to conditions that promote the conversion of the less stable cis isomer to the more stable trans isomer. This is often achieved by heating the mixture in the presence of a base, such as potassium hydroxide (B78521), in a high-boiling solvent. This process allows for the establishment of a thermodynamic equilibrium that strongly favors the trans product, with purities often exceeding 98%.

The determination of stereochemical purity relies on various analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify the cis and trans isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for structural elucidation and can be used to determine the relative amounts of each isomer in a mixture. google.com

Influence of the trans-4-Butyl Substituent on Cyclohexane Conformation

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The energy difference between these two conformations is known as the A-value, which is a measure of the steric bulk of the substituent. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. wikipedia.org These interactions are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.

The tert-butyl group is well-known for its exceptionally large A-value (approximately 4.9 kcal/mol), which effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. masterorganicchemistry.com While the n-butyl group in this compound is less sterically demanding than a tert-butyl group, it is still a bulky substituent that strongly favors the equatorial position.

In the trans isomer, a diequatorial conformation, where both the butyl and the carboxyl groups are in equatorial positions, is significantly more stable than the diaxial conformation. spcmc.ac.in The diaxial conformation would place both bulky groups in sterically hindered axial positions, leading to significant 1,3-diaxial interactions and making this conformation energetically highly unfavorable. spcmc.ac.in

The conformational equilibrium of this compound is overwhelmingly shifted towards the diequatorial conformer. The Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformations can be estimated by considering the A-values of the individual substituents. While a precise A-value for the n-butyl group is not as commonly cited as that for the tert-butyl group, it is expected to be substantial, likely in the range of 2.1 kcal/mol, similar to other alkyl groups of comparable size. The A-value for a carboxylic acid group is approximately 1.4 kcal/mol.

In the diaxial conformation of the trans isomer, both the butyl and the carboxylic acid groups would experience 1,3-diaxial interactions. In the diequatorial conformation, these interactions are absent. Therefore, the diequatorial conformer is significantly more stable. Given the large energy difference, the population of the diaxial conformer at room temperature is negligible. This conformational homogeneity, with both substituents in equatorial positions, is a defining characteristic of this compound and has profound implications for its reactivity.

SubstituentA-Value (kcal/mol)
Methyl1.74
Ethyl1.75
Isopropyl2.15
tert-Butyl~5.0
Carboxylic Acid~1.4

Note: The A-value for the n-butyl group is expected to be similar to that of the ethyl and isopropyl groups.

Impact of Molecular Conformation on Chemical Reactivity and Selectivity

The fixed diequatorial conformation of this compound has a significant influence on its chemical reactivity. The accessibility of the reacting group, in this case, the carboxylic acid, is determined by its conformational orientation. An equatorial substituent is generally more sterically accessible than an axial one, which is shielded by the axial hydrogens on the same face of the ring. reddit.com

This principle is well-illustrated in reactions such as esterification. Studies on the acid-catalyzed esterification of cis- and trans-4-tert-butylcyclohexanecarboxylic acid have shown that the trans isomer, with its equatorial carboxylic acid group, reacts at a different rate than the cis isomer, which has an axial carboxylic acid group. rsc.org The greater accessibility of the equatorial carboxyl group in the trans isomer can lead to faster reaction rates in sterically demanding reactions. orgsyn.org Conversely, if the transition state of a reaction is particularly crowded, the steric environment around the equatorial position might influence the reaction pathway.

The conformational rigidity of the cyclohexane ring in this compound also impacts the stereochemical outcome of reactions occurring at the carboxyl group or at other positions on the ring. The fixed spatial arrangement of the substituents can direct the approach of reagents, leading to high stereoselectivity in addition or substitution reactions.

The conformational orientation of the carboxyl group also has a measurable effect on the acidity (pKa) of cyclohexanecarboxylic acids. The pKa of this compound is predicted to be around 4.92. chemicalbook.com This value is influenced by the electronic effects of the butyl group and the stereochemical environment of the carboxyl group.

In general, a cyclohexanecarboxylic acid with an equatorial carboxyl group is a slightly stronger acid (has a lower pKa) than its axial counterpart. ethz.ch This is attributed to differences in the solvation of the corresponding carboxylate anions. spcmc.ac.in The equatorial carboxylate anion is more exposed to the solvent, allowing for more effective stabilization through solvation. spcmc.ac.in The axial carboxylate anion, being more sterically hindered by the 1,3-diaxial hydrogens, experiences less efficient solvation, which destabilizes it relative to the equatorial form and makes the corresponding acid weaker. spcmc.ac.in

CompoundPredicted pKa
This compound4.92 ± 0.10
trans-4-tert-Butylcyclohexanecarboxylic Acid4.92 ± 0.10

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure and conformational preferences of trans-4-Butylcyclohexanecarboxylic acid in solution. The 'trans' configuration, with both the butyl and carboxylic acid groups in equatorial positions on the cyclohexane (B81311) ring, is the most thermodynamically stable conformation. This arrangement minimizes steric hindrance, effectively "locking" the ring and preventing chair-flipping.

The ¹H NMR spectrum provides key information. The proton of the carboxylic acid (–COOH) is highly deshielded and appears as a characteristic broad singlet far downfield, typically in the 10–12 ppm range. libretexts.org Protons on the cyclohexane ring and the butyl group appear in the upfield region. The chemical shifts and coupling constants of the cyclohexyl protons are diagnostic of their axial or equatorial positions, confirming the rigid chair conformation.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Carboxyl H 10.0 - 12.0 broad singlet -COOH
Cyclohexyl & Butyl H 0.8 - 2.5 multiplets -CH-, -CH₂-, -CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C 175 - 185 -COOH

Note: Actual chemical shifts can vary based on solvent and concentration.

In the solid state, carboxylic acids typically form hydrogen-bonded dimers. Solid-state NMR (ssNMR) is uniquely suited to probe these intermolecular interactions. By analyzing the chemical shift anisotropy (CSA) tensors of the carboxyl carbon, ssNMR can provide detailed information about the local electronic environment and the geometry of the hydrogen bonds. nih.gov Techniques like ¹H-¹³C heteronuclear correlation (HETCOR) spectroscopy can establish through-space proximities, confirming the hydrogen bond between the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring molecule, which is characteristic of the dimeric structure. nih.gov

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute configuration and how molecules pack together in a crystal lattice. caltech.edu For this compound, a crystal structure determination would confirm the trans relationship between the butyl and carboxyl substituents on the cyclohexane ring. researchgate.net

Table 2: Representative Crystallographic Data for a Related Cyclohexanecarboxylic Acid Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Key Feature Hydrogen-bonded dimers
Conformation Cyclohexyl rings in chair conformation

Data derived from a structurally similar compound, trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid. researchgate.net

Gas Chromatography (GC) for Stereoisomeric Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. It is an effective method for assessing the stereoisomeric purity of this compound. The cis and trans isomers possess different physical properties, which leads to different retention times on a GC column.

For analysis, the carboxylic acid is often derivatized, for example, by esterification, to increase its volatility and improve peak shape. By injecting a sample onto a suitable capillary column and running a temperature program, the cis and trans isomers can be separated into distinct peaks. The area under each peak is proportional to the amount of that isomer present. This allows for the precise calculation of the purity of the trans isomer, which is often commercially available at purities of 99.0% or higher. fishersci.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by features characteristic of a hydrogen-bonded carboxylic acid. spectroscopyonline.com

The most prominent feature is an extremely broad O–H stretching absorption band that typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimeric structure. The C=O stretching vibration of the carbonyl group appears as a strong, sharp band, typically around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org Conjugation can lower this frequency, but for a saturated system like this, it is expected in this region. spectroscopyonline.com Additionally, a C–O stretching vibration, coupled with O–H bending, is observed between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
O–H stretch (H-bonded) 2500 - 3300 Very broad, strong
C–H stretch 2850 - 2960 Medium to strong
C=O stretch (dimer) ~1710 Strong, sharp
C–O stretch 1210 - 1320 Medium

Differential Scanning Calorimetry (DSC) for Material Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to characterize the material's phase transitions.

A DSC thermogram of a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.nettudelft.nl The temperature at the peak of this endotherm is the melting temperature (Tₘ), and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus). This data provides critical information about the thermal stability and purity of the compound. A broader melting peak or the presence of additional thermal events could indicate the presence of impurities or different crystalline forms (polymorphism).

Table 4: Thermal Properties Determined by DSC

Property Description
Melting Temperature (Tₘ) Temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the sample at constant pressure.

Research Applications of Trans 4 Butylcyclohexanecarboxylic Acid and Its Derivatives

Materials Science Applications

The unique molecular structure of trans-4-butylcyclohexanecarboxylic acid, featuring a rigid alicyclic core and a flexible alkyl chain, makes it a valuable building block in materials science. Its primary applications lie in the development of advanced liquid crystal systems, where its geometry and functional carboxylic acid group are leveraged to create materials with specific, tunable properties.

This compound and its derivatives are integral to the field of liquid crystals (LCs), which are states of matter that exhibit properties between those of conventional liquids and solid crystals. The rigid trans-cyclohexane ring contributes to the molecular anisotropy required for the formation of mesophases, the characteristic phases of liquid crystals.

Mesogenic compounds, or mesogens, are the fundamental molecules that can form liquid crystal phases. This compound serves as a key intermediate in the synthesis of these molecules. Its structure provides the necessary rigid core, while the carboxylic acid group offers a reactive site for chemical modification, allowing for the creation of a wide variety of mesogenic structures. For instance, related cyclohexyl carboxylic acids have been used as starting materials to synthesize new rod-like aromatic aldehyde liquid crystalline molecules through multi-step processes including acylation and hydrogenation. researchgate.net The inherent structure of the acid influences the alignment and properties of the final liquid crystalline materials, making it a valuable component in the development of materials for displays and other electronic applications.

Liquid Crystal Polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. wikipedia.org The carboxylic acid group of this compound is particularly useful for forming LCPs through hydrogen bonding. In these systems, hydrogen-bonding interactions between the carboxylic acid moieties can govern the self-assembly of the rigid molecular cores, stabilizing the resulting mesogenic phase. tue.nl This non-covalent, supramolecular approach allows for the creation of LCP networks. These hydrogen-bonded LCPs are often "smart" materials, as the hydrogen bonds can be disrupted by external stimuli such as changes in pH or humidity, leading to reversible changes in the material's shape or properties. tue.nl

A significant area of research involves the creation of advanced functional materials by dispersing nanoparticles within a liquid crystal matrix, forming nanocomposites. When the liquid crystal itself is formed through non-covalent interactions like hydrogen bonds, the system is known as a supramolecular hydrogen-bonded liquid crystal. nih.govu-tokyo.ac.jp Carboxylic acids are excellent hydrogen-bond donors and are frequently used to construct these architectures. nih.govresearchgate.net Specifically, trans-4-n-butylcyclohexanecarboxylic acid (4-BCHA) has been used as a component in model liquid crystal mixtures to systematically analyze molecular-level hydrogen-bond interactions with nanoparticles, such as zirconium dioxide (ZrO₂). nih.gov

Components of a Model Hydrogen-Bonded Liquid Crystal Nanocomposite System
Component TypeExample MaterialRole in the Nanocomposite
Hydrogen-Bonding LC (Donor)trans-4-n-Butylcyclohexanecarboxylic Acid (4-BCHA)Forms the liquid crystal matrix through self-assembly via hydrogen bonds.
Hydrogen-Bonding LC (Donor)4-Hexylbenzoic Acid (6BA)Another carboxylic acid component of the LC matrix. nih.gov
Hydrogen-Bonding LC (Acceptor)4,4ʹ-BipyridineActs as a hydrogen bond acceptor, linking carboxylic acid molecules. nih.gov
NanoparticleZirconium Dioxide (ZrO₂)Dispersed phase that modifies the properties of the liquid crystal. nih.gov

The interactions between the liquid crystal host and the dispersed nanoparticles are critical to the final properties of the nanocomposite. These interactions can be precisely controlled, or modulated, by modifying the surface of the nanoparticles. In systems involving carboxylic acid-based liquid crystals, nonfunctionalized nanoparticles can bind strongly and sometimes irreversibly to the LC molecules. nih.govresearchgate.net To achieve more controlled, reversible hydrogen-bonding, nanoparticles can be functionalized with specific ligands. nih.gov For example, ZrO₂ nanoparticles have been functionalized with molecules like 6-phosphonohexanoic acid, which selectively bind to the nanoparticle surface via the phosphonic acid group, leaving a pendant carboxylic acid group available to interact with the liquid crystal host through hydrogen bonds. nih.govresearchgate.net This approach allows for fine-tuning of the miscibility of the nanoparticles and their effect on the nematic order of the liquid crystal matrix. nih.gov

The strength and specificity of the hydrogen bonds are fundamental to the structure and properties of the resulting nanocomposites. Hydrogen bonds are highly selective and directional, making them ideal for constructing well-defined supramolecular architectures. nih.gov The interaction between the dimeric liquid crystal molecules (formed via hydrogen bonds between carboxylic acid groups) and the nanoparticle surfaces is a primary factor governing the symmetry, thermal stability, and even the induced chirality of the liquid crystal phases in the nanocomposite. aps.org The stability of the mesogenic phase is directly related to the strength of these non-covalent interactions. tue.nl By using complementary donor and acceptor molecules, such as the carboxylic acid group of 4-BCHA and the nitrogen on a pyridine (B92270) derivative, specific and stable "heterosynthons" can be formed, providing robust control over the self-assembly process and the ultimate properties of the material. nih.gov

Liquid Crystal Systems

Supramolecular Hydrogen-Bonded Liquid Crystal Nanocomposites

Pharmaceutical and Medicinal Chemistry Applications

This compound serves as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized as a reactant in the preparation of cycloalkylamide derivatives designed as inhibitors of soluble epoxide hydrolase. chemicalbook.com The specific structure of the trans-4-butylcyclohexyl group is often incorporated into larger molecules to modulate properties such as lipophilicity and binding affinity to biological targets.

Derivatives of this compound are recognized as important pharmaceutical intermediates. google.com Specifically, trans-4-aminocyclohexanecarboxylic acid (ACCA) and its derivatives are key building blocks for constructing a range of active pharmaceutical ingredients. google.comgoogle.com These intermediates are valuable in the synthesis of Janus kinase inhibitors and have been used as substituents for established drugs like daunorubicin (B1662515) and doxorubicin. google.com

A significant application of trans-4-aminocyclohexanecarboxylic acid derivatives is in the synthesis of peptides and related structures. google.com To facilitate the formation of peptide bonds, the amino group is often protected, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) to form a tert-butoxycarbonyl (Boc) protected intermediate. google.com This strategy prevents unwanted side reactions and allows for the controlled, stepwise assembly of amino acids. libretexts.org The resulting protected intermediate is a key building block for synthesizing short peptides, polypeptides, and isoquinine (B1140850) cyclic ketones, which are classes of compounds with diverse biological activities. google.com This process allows for the creation of dipeptides, tripeptides, and longer peptide chains. masterorganicchemistry.com

This compound, referred to in research as 4-BCCA, has emerged as a compound of interest in the field of epilepsy research. nih.govresearchgate.net It functions as a low-affinity inhibitor of AMPA receptors, which are involved in the overactivation of synaptic functions during seizures, making them a well-established target for anti-epileptic drugs. researchgate.net

Research using a rat model of status epilepticus has investigated the effects of 4-BCCA both alone and in combination with standard antiseizure medications (ASMs) such as valproate (VPA) and perampanel (B3395873) (PER). nih.gov The findings from this research demonstrated that 4-BCCA is effective in controlling seizures and also provides neuroprotection. nih.gov

Table 2: Summary of Research Findings for 4-BCCA in a Status Epilepticus Rat Model

Treatment GroupSeizure ControlNeuroprotection Effects
4-BCCA Showed better seizure control in terms of latency and number of severe seizures compared to some ASMs. nih.govShowed good neuronal viability. nih.gov
4-BCCA + VPA Combination showed effective seizure control.Showed fewer changes to the nucleus and cytoplasm of neurons. nih.gov
4-BCCA + PER Combination showed effective seizure control. nih.govShowed better memory retention, fewer changes to the nucleus and cytoplasm, higher total antioxidant capacity, and lower levels of a neuronal loss marker. nih.gov
PER (alone) Effective seizure control.Showed better memory retention and neuronal viability. nih.gov
VPA (alone) Standard antiseizure medication used for comparison.Standard antiseizure medication used for comparison.

This table summarizes key comparative findings from a study on the effects of 4-BCCA and its combinations in a rat model of status epilepticus. nih.gov

The research suggests that 4-BCCA, both by itself and particularly in combination with perampanel, demonstrates significant potential for seizure control and neuroprotection in the context of status epilepticus. nih.gov

Anticonvulsant and Anti-Epileptic Research

Modulation of Neuronal Excitability

This compound (4-BCCA) has been identified as a modulator of neuronal excitability, primarily through its action on excitatory neurotransmitter systems. Its ability to quell overactivation of synaptic functions has positioned it as a compound of interest in models of seizure disorders. The primary mechanism underlying this modulation is its inhibitory effect on specific glutamate (B1630785) receptors, which play a pivotal role in shaping excitatory postsynaptic currents.

Inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

A significant body of research has focused on the interaction of this compound with AMPA receptors, which are central to fast synaptic transmission in the central nervous system. Overactivation of these receptors is a key factor in the pathophysiology of conditions like epilepsy.

Structural Basis of AMPA Receptor Binding and Inhibition

Structural and molecular studies have revealed that this compound acts as a low-affinity inhibitor of AMPA receptors. nih.gov Unlike some other non-competitive inhibitors, it does not bind to the more conventional sites within the extracellular collar of the receptor. Instead, its binding sites have been identified within the transmembrane domain (TMD) of the AMPA receptor, specifically at the lateral portals formed by the M1-M4 transmembrane segments. nih.govnih.gov

Utilizing a combination of X-ray crystallography, mutagenesis, electrophysiological assays, and molecular dynamics simulations, researchers have elucidated the dynamic nature of this interaction. nih.gov Within its binding site, the this compound molecule is highly dynamic, capable of assuming multiple poses and can even enter the ion channel pore. nih.govnih.gov One proposed mechanism of inhibition involves the destabilization of the protein surface by outcompeting some of the annular lipids that interact with the receptor. nih.gov

Table 1: Structural and Mechanistic Details of this compound Interaction with AMPA Receptors
ParameterDescriptionReferences
Binding Site LocationTransmembrane domain (TMD), at the lateral portals formed by M1-M4 segments. nih.govnih.gov
Nature of InhibitionLow-affinity, non-competitive. nih.govnih.gov
Molecular DynamicsHighly dynamic within the binding site, assumes multiple poses, can enter the ion channel pore. nih.govnih.gov
Proposed MechanismMay involve destabilization of the protein surface by outcompeting annular lipids. nih.gov
Structure-Activity Relationship Studies for Enhanced Potency

While this compound itself has demonstrated notable activity, research into its derivatives aims to enhance its potency and refine its pharmacological profile. Studies on related medium-chain fatty acid derivatives have indicated that specific structural features, such as branching points, can significantly enhance anticonvulsant potency. Although detailed structure-activity relationship (SAR) studies specifically for a broad range of this compound derivatives are not extensively published, the principle of modifying the core structure to improve efficacy is a key area of ongoing investigation in the development of novel AMPA receptor inhibitors.

Comparative Studies with Established Anti-Epileptic Agents

In various in vitro and in vivo seizure models, this compound has shown promising anti-epileptic properties. nih.gov Comparative studies have demonstrated its efficacy, in some cases showing enhanced potency over established anti-epileptic drugs such as valproate. nih.gov

Notably, the binding site of this compound in the transmembrane domain is distinct from that of other non-competitive inhibitors like the anti-epileptic drug perampanel. nih.govnih.gov This distinction suggests the possibility of synergistic effects when used in combination. Indeed, studies have shown that combination treatments can lead to a synergistic inhibition of seizure-like activity. nih.gov

Table 2: Comparative Efficacy of this compound in Preclinical Seizure Models
Seizure ModelThis compound (ED50)ComparatorReferences
Mouse Psychomotor Seizure (6Hz)81 mg/kgShowed enhanced potency over valproate in various models. nih.gov
Mouse Corneal-Kindled44 mg/kgShowed enhanced potency over valproate in various models. nih.gov
Rat Maximal Electroshock (MES)~100 mg/kgShowed enhanced potency over valproate in various models. nih.gov
Mouse Subcutaneous Metrazol (scMET)~150 mg/kgShowed enhanced potency over valproate in various models. nih.gov
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

In addition to its well-documented effects on AMPA receptors, there is emerging evidence suggesting that this compound may also modulate the function of nicotinic acetylcholine receptors (nAChRs). These receptors are another class of ligand-gated ion channels involved in a wide range of physiological processes.

Role in Medium Chain Fatty Acid Research and Ketosis-Independent Mechanisms

This compound (4-BCCA) is a synthetic derivative of a medium-chain fatty acid (MCFA) that has become a significant tool in the investigation of the therapeutic actions of the medium-chain triglyceride (MCT) ketogenic diet. researchgate.netnih.gov Research has increasingly focused on the direct, ketosis-independent effects of MCFAs, and 4-BCCA plays a crucial role in this area of study. nih.govfrontiersin.org Unlike traditional ketogenic diets that are thought to exert their primary effects through the production of ketone bodies, the MCT diet elevates plasma levels of specific MCFAs, such as decanoic acid. nih.govfrontiersin.org It is now understood that these fatty acids have direct biological activities separate from the metabolic state of ketosis. nih.govfrontiersin.org

Studies using the model organism Dictyostelium discoideum have been instrumental in identifying these ketosis-independent mechanisms. nih.govfrontiersin.org This research has shown that certain MCFAs, including decanoic acid and the related 4-BCCA, have therapeutic-associated mechanisms that are not reliant on the generation of ketone bodies like acetone, β-hydroxybutyric acid, and acetoacetic acid. nih.govfrontiersin.org These findings suggest that the benefits of the MCT ketogenic diet may, in part, be due to the direct actions of its constituent fatty acids on cellular signaling pathways. nih.govfrontiersin.org 4-BCCA, with its strong activity in various seizure models, serves as a key compound for exploring these non-ketogenic therapeutic pathways. nih.gov

Relevance to Ketogenic Diet Therapeutic Strategies

The therapeutic strategies associated with the ketogenic diet are expanding beyond simple ketone production, largely due to research involving compounds like this compound. nih.govnih.gov The limitations and restrictive nature of dietary interventions have prompted a search for pharmacological agents that can replicate the therapeutic benefits of the MCT ketogenic diet. nih.gov 4-BCCA has emerged from this research as a promising candidate. nih.gov

The relevance of 4-BCCA lies in its ability to mimic the direct anticonvulsant and neuroprotective effects of decanoic acid, a key component of the MCT diet, without necessitating a state of ketosis. nih.govfrontiersin.org Clinical observations have supported this, showing that seizure reduction in patients on a specialized MCT diet correlates with blood decanoic acid levels, even in the absence of significant ketosis. nih.govfrontiersin.org This has led to the development of therapeutic approaches focused on elevating specific MCFAs. nih.gov 4-BCCA and other related fatty acid derivatives are therefore being investigated as a potential, less restrictive therapeutic approach to achieve the benefits of the MCT diet, particularly for neurological disorders. researchgate.netnih.gov

Modulation of Ion Channels

A primary mechanism of action for this compound is the modulation of ion channels, specifically the direct inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.govgoogle.com AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. researchgate.netnih.gov Their overactivation is implicated in the pathophysiology of seizures, making them a key target for antiepileptic drugs. researchgate.netnih.gov

Structural and molecular dynamics studies have revealed that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors. nih.gov Its binding sites are located in the transmembrane domain (TMD) of the receptor, at the lateral portals formed by transmembrane segments M1-M4. nih.gov This binding site is distinct from that of other noncompetitive inhibitors like the antiepileptic drug perampanel, and also from channel blockers. nih.gov Within this site, 4-BCCA is highly dynamic and can enter the ion channel pore itself. nih.gov Research suggests three potential mechanisms for its inhibitory action:

Directly blocking the ion channel and interfering with the flow of ions. researchgate.net

Influencing the dynamics of the M3 helices of the receptor. researchgate.net

Destabilizing the protein surface by competing with surrounding membrane lipids. researchgate.net

This inhibitory action on AMPA receptors is a well-established mechanism for seizure control and is believed to be central to the anticonvulsant effects of 4-BCCA observed in numerous preclinical models. nih.govgoogle.com

Exploration in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease, Stroke)

The therapeutic potential of this compound and its derivatives extends to the field of neurodegenerative diseases. google.comgoogle.com The compound's mechanism of action, particularly its ability to inhibit AMPA receptors, is relevant to the pathological processes underlying conditions such as Alzheimer's disease, Parkinson's disease, and stroke. google.comgoogle.com Excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a common factor in many neurodegenerative disorders. By modulating AMPA receptors, 4-BCCA may offer a neuroprotective effect. nih.gov

Patents covering 4-BCCA and related compounds explicitly list Alzheimer's disease, Parkinson's disease, and stroke as potential therapeutic applications. google.comgoogle.com The rationale is that by targeting the same mechanisms as the MCT ketogenic diet and the drug valproic acid, which have shown promise in these areas, new and improved therapies can be developed. google.comgoogle.com The research suggests that these compounds could be administered to prevent, treat, or ameliorate the symptoms associated with these neurodegenerative conditions. google.comgoogle.com

Research in Bipolar Disorder and Mania

Research into this compound has also identified its potential application in the treatment of bipolar disorder and mania. google.comgoogle.com This line of inquiry stems from the compound's relationship to valproic acid (VPA), a well-established treatment for both epilepsy and bipolar disorder. nih.govfrontiersin.org Initial research using Dictyostelium discoideum explored the cellular effects of VPA and other MCFAs, leading to the identification of more potent compounds like decanoic acid and, subsequently, 4-BCCA. nih.govfrontiersin.org

The proposed mechanism for these compounds in bipolar disorder involves the regulation of key signaling pathways. nih.gov For instance, research suggests that VPA, lithium, and specific MCFAs may function in the treatment of bipolar disorder through their effects on diacylglycerol kinase (DGK), an enzyme involved in phosphoinositide signaling. nih.govfrontiersin.org Given that 4-BCCA shares mechanistic pathways with decanoic acid and VPA, it is being explored as a novel pharmaceutical approach for treating bipolar disorder and mania. nih.govgoogle.comgoogle.com Patents for 4-BCCA explicitly include bipolar disorder and mania as therapeutic targets, highlighting the potential for this compound to offer an improved treatment option for these mood disorders. google.comgoogle.com

Computational and Theoretical Studies of Trans 4 Butylcyclohexanecarboxylic Acid

Molecular Dynamics Simulations for Ligand-Receptor Interaction Profiling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comfrontiersin.org This technique allows researchers to observe how a ligand, such as trans-4-Butylcyclohexanecarboxylic Acid, might interact with a biological target, typically a protein receptor. nih.gov By simulating the complex in a virtual environment that mimics physiological conditions, MD can provide detailed insights into the binding process, the stability of the ligand-receptor complex, and the specific molecular interactions that govern binding affinity. frontiersin.orgunibo.it

In a typical MD simulation study of this compound, the process would begin by placing the ligand near the binding site of a target receptor. The system is then solvated with water molecules and ions to replicate a biological milieu. mdpi.com The simulation calculates the forces between atoms and uses Newton's laws of motion to model their dynamic behavior over a set period, often ranging from nanoseconds to microseconds. mdpi.com

Key analyses of the resulting trajectory would reveal:

Binding Pose Stability: How the orientation of this compound changes within the receptor's binding pocket over time.

Interaction Fingerprints: The specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to estimate the strength of the ligand-receptor interaction.

These simulations are crucial in the early stages of drug discovery for predicting whether a molecule is likely to bind to a specific disease-related target and for guiding the design of more potent derivatives. unibo.it

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Receptor

Parameter Description Hypothetical Value/Observation
RMSD of Ligand Root Mean Square Deviation, measures the stability of the ligand's position in the binding site. A low, stable RMSD value (e.g., < 2 Å) would indicate a stable binding pose.
Key Interacting Residues Amino acids in the receptor forming significant contacts with the ligand. e.g., Arg120 (H-bond with carboxylic acid), Leu85, Val90 (hydrophobic contact with butyl group).

| Binding Free Energy (ΔG) | Estimated energy of binding, indicating the affinity of the ligand for the receptor. | e.g., -8.5 kcal/mol, suggesting a favorable binding interaction. |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Quantum Chemical Calculations and Spectroscopic Parameter Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of a molecule with high accuracy. biointerfaceresearch.com For this compound, these methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and conformation. mdpi.comucm.es

The process involves solving approximations of the Schrödinger equation for the molecule. By optimizing the molecular geometry to find the lowest energy state, researchers can calculate a wide range of properties. biointerfaceresearch.com

Predicted spectroscopic data for this compound would include:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. mdpi.comucm.es This helps in assigning peaks in experimental spectra.

Vibrational Frequencies: Quantum calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. These correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid and the C-H stretches of the butyl and cyclohexane (B81311) groups. biointerfaceresearch.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. ucm.es

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Parameter Predicted Value (Hypothetical) Experimental Value (Typical Range)
13C NMR Chemical Shift (C=O) 180.5 ppm ~179-182 ppm
1H NMR Chemical Shift (COOH) 12.1 ppm ~10-13 ppm
IR Frequency (C=O stretch) 1705 cm-1 ~1700-1725 cm-1

| IR Frequency (O-H stretch) | 2950 cm-1 (broad) | ~2500-3300 cm-1 (broad) |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR), establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. mdpi.comnih.gov For this compound, QSPR models could be developed to predict properties like solubility, lipophilicity (logP), and melting point based on calculated molecular descriptors. mdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. A statistical model (e.g., multiple linear regression, machine learning algorithms) is then built to link these descriptors to an experimentally measured property for a series of related compounds. nih.govmdpi.com

A QSPR study involving this compound would typically involve:

Calculating a wide range of molecular descriptors for the compound and its analogues.

Gathering experimental data for a specific property (e.g., aqueous solubility).

Using statistical methods to create an equation that relates the descriptors to the property.

This model could then be used to predict the properties of new, unsynthesized derivatives, accelerating the design of molecules with desired characteristics.

Chemoinformatics and in silico Drug Discovery Approaches

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. mdpi.com In the context of drug discovery, these techniques are used for tasks like virtual screening, which aims to identify potential drug candidates from vast compound libraries. nih.govbwise.kr

If this compound were being investigated as a potential therapeutic agent, chemoinformatic approaches would be essential. For example, it could be used as a query in a similarity search to find commercially available or synthetically accessible molecules with similar structures that might have improved properties.

Alternatively, structure-based virtual screening could be employed. researchgate.net In this process, a library containing millions of virtual compounds would be "docked" into the binding site of a target protein. The docking algorithm scores how well each compound fits into the site and predicts its binding affinity. Compounds with high scores, which might include structures similar to this compound, would be selected for further experimental testing. biorxiv.org This in silico approach significantly reduces the time and cost associated with identifying new hit compounds in the drug discovery pipeline. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies and Process Intensification

The efficient and stereoselective synthesis of trans-4-Butylcyclohexanecarboxylic acid and its derivatives is paramount for its broader application. Historically, syntheses often involved multi-step processes or resulted in mixtures of cis and trans isomers that required complex separation. Future research is focused on developing novel, one-pot syntheses and implementing process intensification strategies to improve yield, selectivity, and sustainability.

A key challenge is achieving a high trans:cis isomer ratio directly from the reaction. Recent advancements have demonstrated that direct conversion of precursors like p-aminobenzoic acid to the corresponding 4-amino-1-cyclohexanecarboxylic acid can yield a trans product ratio greater than 75% in a single step, avoiding the need for subsequent isomerization. wikipedia.org This is achieved under basic conditions using specific catalysts like Ruthenium on Carbon (Ru/C) at controlled hydrogen pressures and temperatures. google.com Another approach involves the continuous thermal epimerization of isomer mixtures, which utilizes a thermal tube reactor system to avoid costly solid-melt processes and improve scalability. labproinc.com

These modern synthetic strategies represent a move towards more efficient and industrially feasible production.

MethodPrecursorKey Reagents/CatalystsTypical trans:cis RatioYieldRef.
One-Pot Hydrogenationp-Aminobenzoic acid5% Ru/C, NaOH, H₂>3:1 (e.g., 4.6:1)47% (overall) google.com
Hydrogenation & Isomerizationcis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acidPd/CaCO₃, KOHHigh trans78.2% (overall)
Continuous Thermal Epimerizationcis/trans-1,4-cyclohexanedicarboxylic acidThermal Tube ReactorHigh transN/A labproinc.com

Targeted Drug Discovery and Development Based on Molecular Mechanisms

The cyclohexanecarboxylic acid scaffold has proven to be a valuable component in medicinal chemistry. Its rigid structure can precisely orient functional groups to interact with biological targets, making it a useful building block for designing new therapeutic agents.

Recent research has identified this compound itself (often abbreviated as 4-BCCA) as a promising anti-epileptic agent, prompting detailed studies into its mechanism of action. chemicalbook.com Through a combination of X-ray crystallography, electrophysiological assays, and molecular dynamics simulations, it was discovered that 4-BCCA functions as a low-affinity inhibitor of AMPA receptors. chemicalbook.com These receptors are critical for excitatory synaptic transmission, and their overactivation is implicated in seizures. chemicalbook.com The study revealed that 4-BCCA binds within the transmembrane domain of the AMPA receptor at lateral portals, a site distinct from other known non-competitive inhibitors like perampanel (B3395873). chemicalbook.com

In parallel, more complex derivatives of trans-4-substituted cyclohexanecarboxylic acid have been developed as potent antagonists for the Very Late Antigen-4 (VLA-4) receptor, which is involved in inflammatory processes. In these molecules, the cyclohexanecarboxylic acid moiety serves as a critical structural element that can be optimized to improve inhibitory activity and pharmacokinetic properties.

The elucidation of these molecular mechanisms opens up new therapeutic possibilities. The discovery of 4-BCCA's action on AMPA receptors positions it as a lead compound for a new class of anti-epileptic drugs. chemicalbook.com Its unique binding site suggests the potential for synergistic use with other inhibitors to treat epilepsy and a range of other neurological disorders. chemicalbook.com

Furthermore, the success of trans-4-substituted cyclohexanecarboxylic acid derivatives as VLA-4 antagonists highlights their potential in treating inflammatory diseases. Optimization of this scaffold has led to the discovery of compounds with high potency (IC₅₀ in the low nanomolar range) and favorable pharmacokinetic profiles in preclinical studies. This provides a clear path for developing new treatments for conditions where VLA-4 plays a key role.

Biological TargetCompound TypePotential Therapeutic AvenueKey FindingsRef.
AMPA ReceptorThis compound (4-BCCA)Epilepsy, Neurological DisordersActs as a low-affinity inhibitor at a unique binding site in the transmembrane domain. chemicalbook.com
VLA-4 Receptortrans-4-substituted cyclohexanecarboxylic acid derivativeInflammatory DiseasesPotent antagonist with an IC₅₀ of 2.8 nM and good oral bioavailability (F=51%) in rats.

Interdisciplinary Research Approaches and Predictive Modeling (e.g., Artificial Intelligence in Drug Discovery)

The future of research on this compound and its derivatives will be significantly enhanced by interdisciplinary approaches, particularly the integration of artificial intelligence (AI) and computational modeling. AI is revolutionizing drug discovery and materials science by rapidly analyzing vast datasets to predict molecular properties and generate novel structures. researchgate.net

In the context of drug discovery, machine learning (ML) and deep learning (DL) algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives of this compound. These models can screen virtual libraries of millions of compounds, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources. Furthermore, generative AI models can design entirely new molecules built around the butylcyclohexanecarboxylic acid core that are optimized for a desired therapeutic profile.

In materials science, predictive modeling can simulate how derivatives will self-assemble or behave as liquid crystals, guiding the design of new materials with specific, tailored properties. By combining the expertise of chemists, biologists, data scientists, and engineers, the full potential of the this compound scaffold can be explored and realized more efficiently than ever before.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trans-4-Butylcyclohexanecarboxylic Acid, and how is stereochemical purity ensured?

  • The synthesis typically involves recrystallization from hexane, yielding a melting point (mp) of 172–174°C, slightly lower than the reported 174–175°C . Chromatography (e.g., GC or HPLC) is critical for verifying stereochemical purity, with trans-isomer content exceeding 98.4% in some cases . Key steps include esterification of intermediates (e.g., ethyl ester) and rigorous purification to minimize cis-isomer contamination.

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. For example, derivatives like trans-4-tert-Butyl-N,N-dimethylcyclohexylamine require elemental analysis (C: 78.62%, H: 13.75%) and chromatography to confirm ≥99% trans-isomer content . Combustion analysis and retention of stereochemical conformation during derivatization (e.g., amidation) are also critical .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • While direct stability data are scarce, analogous cyclohexanecarboxylic acids are typically stored at 2–8°C in inert atmospheres to prevent oxidation or isomerization. Purity degradation can be monitored via periodic GC analysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in oxidative decarboxylation reactions?

  • Anodic oxidation studies reveal that the trans-configuration stabilizes the carboxylate intermediate, favoring β-scission pathways over cis-isomer side reactions. Reaction yields depend on solvent polarity and electrode material (e.g., Pt vs. graphite) . Data contradictions in product ratios (e.g., ketones vs. alkenes) may arise from trace cis-isomer impurities, necessitating ≥98% stereochemical purity for reproducibility .

Q. What methodological challenges arise when comparing halogenation reactions of cis- and this compound?

  • Halodecarboxylation of the trans-isomer in acetic acid produces haloalkanes with retention of configuration, whereas cis-isomers may undergo partial epimerization. Kinetic studies require precise control of reaction temperature (e.g., 40–60°C) and halogen stoichiometry to avoid competing elimination pathways . Conflicting literature reports on reaction rates highlight the need for standardized protocols (e.g., inert gas purging to exclude moisture) .

Q. How can researchers resolve discrepancies in reported melting points or chromatographic retention times for this compound?

  • Variations in mp (e.g., 172–174°C vs. 174–175°C) may stem from differences in recrystallization solvents or heating rates . Chromatographic retention times should be cross-validated using reference standards and identical column phases (e.g., polar vs. non-polar GC columns) . Systematic error analysis, including calibration with certified isomers, is recommended .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing stereochemical purity data from chromatography?

  • Use non-parametric tests (e.g., Mann-Whitney U test) to compare purity distributions across synthesis batches. For GC data, peak integration algorithms must account for baseline noise, and results should be reported with confidence intervals (e.g., 95% CI for trans-isomer content) .

Q. How should researchers design experiments to optimize reaction yields in halodecarboxylation?

  • A factorial design approach can test variables such as halogen source (Cl₂ vs. Br₂), solvent (acetic acid vs. DMF), and temperature. Response surface methodology (RSM) is effective for identifying interactions between variables, with yield optimization guided by kinetic isotope effects or Hammett plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.